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Oxygen difluoride

Semiconductor Manufacturing Green Chemistry Environmental Compliance

Oxygen difluoride (OF2, molecular weight 53.9962 g/mol) is a colorless, toxic gas at ambient temperature, condensing to a pale yellow liquid below −144.75 °C, and is the most volatile isolable triatomic compound known. As the most thermally stable member of the oxygen fluoride family, OF2 serves as a potent fluorinating agent and strong oxidizer in niche industrial applications.

Molecular Formula OF2
F2O
Molecular Weight 53.996 g/mol
CAS No. 7783-41-7
Cat. No. B1218731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxygen difluoride
CAS7783-41-7
Synonymsfluorine monoxide
oxyfluoride
Molecular FormulaOF2
F2O
Molecular Weight53.996 g/mol
Structural Identifiers
SMILESO(F)F
InChIInChI=1S/F2O/c1-3-2
InChIKeyUJMWVICAENGCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 % (NIOSH, 2016)
6.8 ML GAS/100 ML WATER @ 0 °C
INSOL IN HOT WATER;  SLIGHTLY SOL IN ALKALI & ACID
SLIGHTLY SOL IN WATER
Slightly sol in alcohol
Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly)
0.02%

Structure & Identifiers


Interactive Chemical Structure Model





Oxygen Difluoride (OF2) CAS 7783-41-7: Baseline Properties, Industrial Grade Specifications, and In-Class Positioning for Procurement


Oxygen difluoride (OF2, molecular weight 53.9962 g/mol) is a colorless, toxic gas at ambient temperature, condensing to a pale yellow liquid below −144.75 °C, and is the most volatile isolable triatomic compound known [1]. As the most thermally stable member of the oxygen fluoride family, OF2 serves as a potent fluorinating agent and strong oxidizer in niche industrial applications [2]. Its unique +2 oxidation state of oxygen confers strong oxidizing properties, yet its reactivity is notably less aggressive than that of elemental fluorine (F2) or dioxygen difluoride (O2F2), offering a balance of activity and manageable handling characteristics [3]. The compound is commercially available in high-purity grades (e.g., 99.9% minimum) suitable for semiconductor fabrication, advanced rocket propulsion research, and specialized chemical synthesis, and is typically supplied in compressed gas cylinders due to its hazardous nature [4].

Oxygen Difluoride CAS 7783-41-7: Why In-Class Substitution with Other Fluorinating Agents or Oxidizers Leads to Performance, Environmental, or Safety Non-Compliance


Substituting OF2 with seemingly analogous fluorinating or oxidizing agents such as elemental fluorine (F2), nitrogen trifluoride (NF3), chlorine trifluoride (ClF3), or other oxygen fluorides (e.g., O2F2) is not a straightforward exchange and can result in process failure or regulatory non-compliance. The differentiation lies in a unique combination of reactivity profile, selectivity, environmental footprint, and application-specific performance metrics. While F2 offers extreme reactivity, it often leads to over-fluorination and poses severe handling challenges [1]. NF3, a common semiconductor cleaning gas, carries a substantial global warming burden (GWP ≈ 17,200) [2]. ClF3 is hypergolic and violently reactive with many materials, including water . O2F2, though a powerful oxidizer, is thermally unstable and decomposes explosively at cryogenic temperatures [3]. OF2, in contrast, occupies a distinct niche: it provides sufficient oxidizing power for targeted applications with a GWP of less than 1, offering a more environmentally sustainable and often more selective alternative, particularly in semiconductor fabrication and specialized organic synthesis, thereby necessitating its specific procurement [2].

Oxygen Difluoride CAS 7783-41-7: Head-to-Head Quantitative Performance Data Against Key Comparators for Scientific and Industrial Procurement


Global Warming Potential (GWP) of Oxygen Difluoride (OF2) is Over Four Orders of Magnitude Lower than Nitrogen Trifluoride (NF3) in Semiconductor Cleaning

In semiconductor dry cleaning applications, the use of OF2 as a fluorine source presents a drastically reduced environmental impact compared to NF3. The Global Warming Potential (GWP) of OF2 is quantified at less than 1 (GWP < 1), whereas NF3 has a GWP of 17,200, as reported in a comparative study on Si wafer cleaning [1]. This represents a greater than 99.99% reduction in direct greenhouse gas footprint for the process chemistry.

Semiconductor Manufacturing Green Chemistry Environmental Compliance Plasma Etching

SiO2 Cleaning Rate and Etch Selectivity: OF2/NH3 Plasma Outperforms NF3/NH3 Plasma by Over 30:1 on Silicon Nitride

In a direct head-to-head comparison of dry cleaning processes for silicon wafers, an optimized OF2/NH3 remote plasma (2:1 ratio) demonstrated superior performance over a previously optimized NF3/NH3 plasma [1]. The OF2-based process achieved a high SiO2 cleaning rate and an etch selectivity over silicon nitride (Si3N4) exceeding 30:1, a metric significantly better than that obtained with the NF3-based counterpart [1]. Additionally, the OF2 process resulted in improved electrical characteristics in fabricated MOS devices, including sharper capacitance-voltage behavior and lower interface trap charge [1].

Semiconductor Manufacturing Plasma Etching Dry Cleaning Process Optimization

Selective Electrophilic Fluorination of m-Tyrosine by OF2 Achieves 4.35% Yield in Aqueous Media Where F2 Shows No Selectivity

In a study on the electrophilic fluorination of aromatic amino acids for PET tracer production, OF2 exhibited unique selectivity not observed with elemental fluorine (F2). While F2 is an efficient fluorinating agent in anhydrous HF (aHF), OF2 was found to be most efficient in less acidic, aqueous media such as water [1]. Critically, m-tyrosine was the only aromatic system among those tested (including l-phenylalanine, l-DOPA, p-tyrosine, and o-tyrosine) that was successfully fluorinated by OF2, achieving an optimal total yield of 4.35 ± 0.04% in water [1]. F2 did not facilitate this selective fluorination under the same aqueous conditions.

Radiochemistry PET Tracer Synthesis Organic Synthesis Electrophilic Fluorination

Thermal Stability and Handling: OF2 is Stable in Glass at 298 K and Decomposes at >200 °C, Contrasting with Explosive Instability of Dioxygen Difluoride (O2F2) Above -160 °C

Oxygen difluoride demonstrates significantly greater thermal stability compared to its close analog, dioxygen difluoride (O2F2). OF2 is reported to be stable when stored in glass containers at room temperature (298 K) and begins to decompose via a radical mechanism into oxygen and fluorine only when heated above 200 °C [1][2]. In stark contrast, O2F2 is only stable below -160 °C and is known to undergo violent, explosive decomposition at higher temperatures, even reacting explosively with red phosphorus at -196 °C [3][4]. This stability window difference exceeds 360 °C, with OF2 being handleable at ambient conditions and O2F2 requiring cryogenic storage.

Chemical Stability Thermal Decomposition Safety Inorganic Fluorides

Oxidizing Power: OF2 Ranked as Third Strongest Oxidizer After F2 and Atomic Oxygen, but Less Corrosive and Reactive than Elemental Fluorine for Rocket Propulsion

In the hierarchy of oxidizers, OF2 is positioned as the third most powerful oxidizing agent, surpassed only by elemental fluorine (F2) and atomic oxygen (O) [1]. Despite this potent oxidizing capability, OF2 is described as 'not so corrosive or reactive as fluorine' in the context of rocket propulsion, allowing it to react with most substances only under proper conditions, whereas F2 reacts violently and spontaneously with many materials [2]. This nuanced reactivity profile makes OF2 a more manageable oxidizer for advanced propulsion system research.

Rocket Propulsion Oxidizer Reactivity Propellant Chemistry

Inhalation Toxicity in Mammals: OF2 LC50 of 2.6 ppm (Rat, 1h) is More Acutely Toxic than Fluorine Gas (LC50 ~185 ppm, Rat, 1h) Requiring Enhanced Safety Protocols

A critical safety differentiator is the extreme acute inhalation toxicity of OF2 compared to elemental fluorine. The lethal concentration (LC50) for OF2 in rats for a 1-hour exposure is reported as 2.6 ppm [1]. This is in stark contrast to elemental fluorine (F2), which has a reported LC50 (rat, 1h) of approximately 185 ppm [2]. This indicates that OF2 is over 70 times more acutely toxic by inhalation than F2 gas. The mode of action is thought to involve OF2 passing intact into pulmonary cells and reacting with biochemical reducing systems [3].

Occupational Safety Toxicology Risk Assessment Hazardous Materials

Oxygen Difluoride CAS 7783-41-7: Primary Industrial and Research Application Scenarios Where Differentiated Properties Yield Quantifiable Procurement Value


Environmentally Sustainable Semiconductor Wafer Dry Cleaning for Sub-10nm Node Fabrication

Semiconductor fabs seeking to replace high-GWP NF3 (GWP 17,200) in front-end-of-line (FEOL) cleaning processes can implement OF2/NH3 remote plasma systems. The quantitative evidence demonstrates that OF2 provides an etch selectivity over silicon nitride exceeding 30:1, which is superior to NF3, while reducing the process's direct greenhouse gas footprint by over 99.99% [1]. This enables compliance with evolving environmental regulations and corporate sustainability goals without compromising the critical etch selectivity required for advanced node device performance, as evidenced by improved MOS capacitor electrical characteristics [1].

Synthesis of 18F-Labeled PET Radiopharmaceuticals Requiring Aqueous Electrophilic Fluorination

Radiochemistry laboratories and cyclotron facilities producing PET tracers can leverage OF2's unique reactivity in aqueous media. As demonstrated, OF2 is the only fluorinating agent among those tested that can successfully fluorinate m-tyrosine in water, achieving a quantifiable yield of 4.35% [2]. This selective, aqueous-based electrophilic fluorination route avoids the use of hazardous anhydrous HF and simplifies the purification of radiotracers like 2-FDG, potentially reducing synthesis time and improving specific activity in compliance with cGMP requirements [2].

Advanced Rocket Propulsion Oxidizer Research Requiring High Impulse Density with Mitigated Material Compatibility Issues

Aerospace research institutions and propulsion laboratories evaluating high-energy oxidizers for next-generation launch systems can procure OF2 as a candidate propellant. The evidence confirms that while OF2 is a top-tier oxidizer (ranked 3rd behind F2 and atomic oxygen), it is 'not so corrosive or reactive as fluorine' [3]. This differential property allows engineers to investigate its high specific impulse potential while reducing the extreme material corrosion and catastrophic handling risks associated with elemental fluorine, thereby lowering the cost and complexity of ground test infrastructure [3].

Specialty Inorganic and Organic Synthesis Requiring a Stable, Controllable Strong Fluorinating Agent

Chemical synthesis laboratories and pilot plants requiring a potent fluorinating agent that can be handled at ambient temperature can specify OF2 over unstable alternatives like O2F2. The quantitative thermal stability data shows OF2 is stable in glass at room temperature and decomposes only above 200 °C, whereas O2F2 is unstable above -160 °C [4][5]. This >360 °C difference in operational safety window makes OF2 a practically viable and commercially available strong fluorinating agent for reactions with metals, nonmetals (e.g., phosphorus, sulfur), and noble gases (e.g., xenon) to produce valuable fluorides and oxyfluorides [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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